6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-ethenylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one
Description
The compound 6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-ethenylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one features a thieno[2,3-d]pyrimidin-4(3H)-one core, a bicyclic heteroaromatic system known for its pharmacological relevance . Key structural features include:
- A 4-ethenylbenzyl group at position 3, contributing to lipophilicity and π-π stacking interactions.
- A methyl group at position 5, which may influence steric effects and metabolic stability.
This compound’s design aligns with trends in medicinal chemistry, where heterocyclic systems like oxadiazoles and thienopyrimidinones are leveraged for their diverse biological activities, including antimicrobial and anticancer properties .
Properties
IUPAC Name |
6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-ethenylphenyl)methyl]-5-methylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O2S/c1-3-15-4-6-16(7-5-15)12-29-13-26-23-19(24(29)30)14(2)20(32-23)22-27-21(28-31-22)17-8-10-18(25)11-9-17/h3-11,13H,1,12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNXCUABYQBFMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=C(C=C3)C=C)C4=NC(=NO4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-ethenylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly its antimicrobial, antiviral, and anticancer effects.
Chemical Structure
The compound features a complex structure that includes:
- A thieno[2,3-d]pyrimidin core.
- An oxadiazole moiety.
- A 4-chlorophenyl substituent.
- An ethenylbenzyl group.
This unique arrangement of functional groups is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have shown efficacy against various pathogenic fungi and bacteria. A study highlighted that certain pyrazole derivatives with oxadiazole structures demonstrated promising antifungal activity against strains of fungi and Mycobacterium tuberculosis . The presence of the 4-chlorophenyl group is thought to enhance these effects by increasing lipophilicity, allowing better membrane penetration.
Antiviral Activity
Compounds similar to this compound have been evaluated for their antiviral properties. Specifically, studies have shown that certain oxadiazole derivatives can inhibit the replication of viruses such as Hepatitis C virus (HCV) in vitro. The mechanism often involves interference with viral RNA synthesis and protein translation pathways .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Notably, compounds with similar structural motifs have been evaluated for their cytotoxic effects against cancer cell lines. For example, a series of oxadiazole derivatives were screened for antitumor activity and showed significant inhibition against multiple cancer cell lines with low GI50 values (the concentration required to inhibit cell growth by 50%) indicating potent anticancer activity .
Study on Antifungal Activity
A specific study focused on the synthesis and biological evaluation of 3-(4-chlorophenyl) derivatives found that certain compounds exhibited strong antifungal activity against four pathogenic strains. The study concluded that these derivatives could serve as promising candidates for developing new antifungal agents .
Study on Antiviral Properties
Another significant research effort involved testing oxadiazole derivatives for their ability to inhibit HCV replication in HepG2 cells. The results indicated that some compounds could effectively reduce viral load at concentrations ranging from 10 to 100 µg/mL, showcasing their potential as antiviral agents .
Data Tables
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial activity. For instance, compounds structurally similar to our target have shown efficacy against Mycobacterium tuberculosis and other pathogenic bacteria. A study demonstrated that certain thieno[2,3-d]pyrimidine derivatives had IC50 values as low as 1.35 μM against drug-resistant strains of tuberculosis . The proposed mechanism involves the inhibition of essential metabolic pathways in the bacteria.
Anticancer Activity
The anticancer potential of this compound is noteworthy. Studies have shown that modifications in the thieno[2,3-d]pyrimidine structure can enhance its selectivity and potency against various cancer cell lines. For example, docking studies revealed that similar compounds effectively inhibit enzymes involved in tumor growth . The presence of specific functional groups may facilitate binding to target proteins critical for cancer proliferation.
Synthesis and Characterization
The synthesis of 6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-ethenylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions including cyclization and functionalization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Antitubercular Activity Assessment
A comprehensive study evaluated various substituted thieno[2,3-d]pyrimidine derivatives against Mycobacterium tuberculosis. The results indicated promising antitubercular activity for compounds similar to our target compound. Specific derivatives were found to be non-toxic at effective concentrations against bacterial strains .
Cytotoxicity Evaluation
In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were assessed for safety profiles. The findings suggested that these compounds exhibit low toxicity while maintaining their antimicrobial efficacy . This characteristic is crucial for further development into therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Observations :
- Oxadiazole vs. Other Heterocycles : The 1,2,4-oxadiazole in the target compound provides rigidity and electron-withdrawing effects, contrasting with dihydropyrimidine cores in and , which may exhibit greater conformational flexibility .
- Ethenylbenzyl Group : Unique to the target compound, this substituent may improve membrane permeability compared to simpler alkyl/aryl groups in .
Theoretical and Electronic Considerations
- Isoelectronic vs. Isostructural Effects : While the 1,2,4-oxadiazole and thiazole rings in share similar electron density profiles, differences in ring geometry (e.g., oxadiazole’s planar structure) may lead to divergent reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
